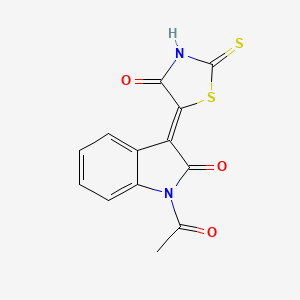
(3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C13H8N2O3S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities.
The compound has the following chemical characteristics:
- Molecular Formula : C20H14N2O3S2
- CAS Number : 5324-87-8
- Molar Mass : 394.46 g/mol
- Melting Point : 553.8 °C at 760 mmHg
Antitumor Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit promising antitumor properties. In particular, compounds similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. For instance:
- A study evaluated a series of thiazolidinone derivatives and found that some exhibited IC50 values below 10 µM against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Thiazolidinone derivatives are known for their broad-spectrum activity against bacteria and fungi:
- In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed effective inhibition of Staphylococcus aureus and Escherichia coli growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and enzymes:
- In experimental models, it was observed that these compounds can reduce levels of TNF-alpha and IL-6, mediating their effects through pathways involving NF-kB signaling . This suggests a mechanism by which this compound may exert its therapeutic effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives:
| Compound | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazolidinone with phenyl group | Antitumor | 8.5 |
| Compound B | Thiazolidinone with methoxy group | Antimicrobial | 12.0 |
| Compound C | Thiazolidinone with halogen substituent | Anti-inflammatory | 15.0 |
Case Studies
Several case studies highlight the potential of thiazolidinone derivatives in clinical applications:
- Case Study on Anticancer Effects : A derivative similar to this compound was tested in vivo on xenograft models and showed significant tumor reduction compared to control groups .
- Case Study on Antimicrobial Efficacy : Another study evaluated a series of thiazolidinones for their ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a reduction in biofilm biomass by up to 70% at concentrations as low as 5 µg/mL .
Propriétés
Formule moléculaire |
C13H8N2O3S2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H8N2O3S2/c1-6(16)15-8-5-3-2-4-7(8)9(12(15)18)10-11(17)14-13(19)20-10/h2-5H,1H3,(H,14,17,19)/b10-9- |
Clé InChI |
DPLJMGLEZQNAFR-KTKRTIGZSA-N |
SMILES isomérique |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















